2-Amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride
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Overview
Description
2-Amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride is a fluorinated amino acid derivative This compound is known for its unique structural properties, which include the presence of trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the dynamic kinetic resolution of the corresponding racemate, which allows for the selective production of the desired enantiomer . This process involves the use of specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of specialized reactors and purification systems. The process is designed to ensure consistent quality and high throughput, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-Amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s stability and unique properties make it useful in studying enzyme interactions and protein structures.
Medicine: Its potential therapeutic applications include the development of new drugs with improved metabolic stability and efficacy.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, leading to more effective interactions with these targets. This can result in various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-hydroxy-4-methylpentanoic acid: This compound has a hydroxyl group instead of trifluoromethyl groups, resulting in different chemical and biological properties.
2-Amino-4-methylpentanoic acid: Lacks the trifluoromethyl groups, leading to lower metabolic stability and different reactivity.
Uniqueness
2-Amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride is unique due to its trifluoromethyl groups, which confer high metabolic stability and specific reactivity. These properties make it particularly valuable in drug development and other scientific applications.
Properties
IUPAC Name |
2-amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-3(6(7,8)9)2-4(10)5(11)12;/h3-4H,2,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQRGDNTMXJIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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